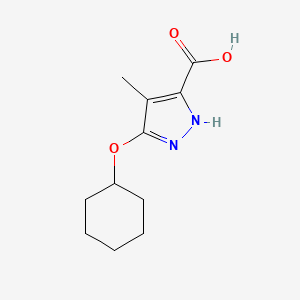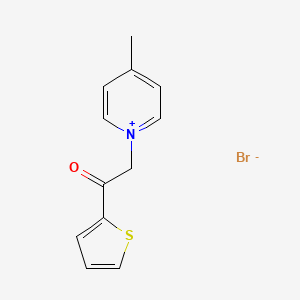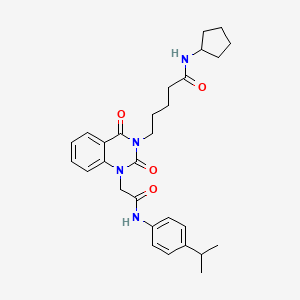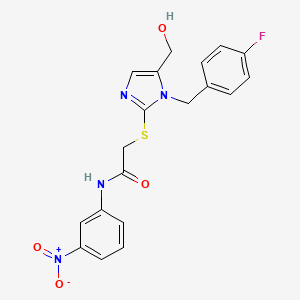![molecular formula C17H17ClN4 B2716032 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896595-59-8](/img/structure/B2716032.png)
3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives are highlighted for their role as building blocks in heterocyclic synthesis. The synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives demonstrates their versatility in creating new compounds with potential biological activities (Harb, Abbas, & Mostafa, 2005). This chemical flexibility underscores the importance of pyrazolo[1,5-a]pyrimidine derivatives in the development of new therapeutic agents and materials.
Anticancer and Antimicrobial Applications
Recent studies have focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with significant anticancer and antimicrobial properties. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines exhibited potent anticancer activity against a range of cancer cell lines and showed promising antibacterial and antifungal activities, indicating their potential as dual-function therapeutic agents (Katariya, Vennapu, & Shah, 2021). Similarly, other pyrazolo derivatives have been identified as potential antimicrobial and anticancer agents, highlighting their broad-spectrum bioactivity and therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiviral Activity
The antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with specific compounds showing efficacy against various viral infections. A series of 3-methyl-1,5-diphenyl-1H-pyrazoles demonstrated in vitro antiviral activity against herpes simplex virus type-1, offering a new avenue for the development of antiviral therapeutics (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its effects by fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . This leads to the arrest of the cell growth at the G0-G1 stage , thereby affecting the downstream effects of cell proliferation.
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . This leads to the induction of apoptosis within the cells .
Future Directions
The future directions for research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their pharmacological potential, including their antiviral, antimicrobial, and antitumor properties . Additionally, further studies could investigate the effects of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is known to interact with various enzymes and proteins. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation . This interaction suggests that the compound may have potential as a cancer treatment, as it could selectively target tumor cells .
Cellular Effects
The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It exerts its effects by altering cell cycle progression and inducing apoptosis within cells . This suggests that this compound could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Dosage Effects in Animal Models
While there is currently no specific information available on the effects of different dosages of this compound in animal models, the compound’s significant inhibitory activity against various cell lines suggests that it may have a dose-dependent effect .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c1-12-10-16(21-8-2-3-9-21)22-17(20-12)15(11-19-22)13-4-6-14(18)7-5-13/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVNSKWIXFJCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2715952.png)



![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2715970.png)

